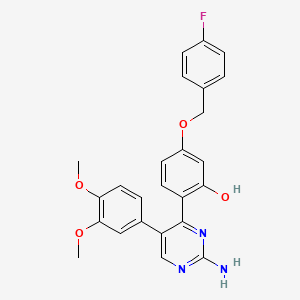
2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((4-fluorobenzyl)oxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis The synthesis of compounds related to 2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((4-fluorobenzyl)oxy)phenol often involves complex processes incorporating phenolic Mannich bases and pyrimidines with activating groups, leading to products that can be alkylated on phenolic oxygen or pyrimidine N-1 atom, depending on conditions. This method has been applied in the synthesis of broad-spectrum antibacterial agents, demonstrating the chemical versatility and potential pharmaceutical application of such compounds (Roth, Strelitz, & Rauckman, 1980).
Molecular Structure Analysis Molecular structure investigations reveal that these compounds can form complexes due to a system of intermolecular N···H–O hydrogen bonds, indicating a stable structure at high temperatures. Such stability is crucial for the practical application and further chemical modifications of these molecules (Erkin et al., 2017).
Chemical Reactions and Properties Chemical reactions involving these compounds are versatile, including aza-Wittig reactions leading to a series of novel structures with varying substituents. The reactivity of these molecules under different conditions highlights their potential for further chemical exploration and application in medicinal chemistry (Ren et al., 2007).
Aplicaciones Científicas De Investigación
Antibacterial Agent Synthesis
A significant application of 2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((4-fluorobenzyl)oxy)phenol derivatives is in the development of antibacterial agents. Stuart, Paterson, Roth, and Aig (1983) described a route to synthesize 2,4-diamino-5-(4-hydroxybenzyl)pyrimidines, which are analogs of this compound, demonstrating their potential as antibacterial agents. This synthesis involves the condensation of 2,4-diamino-5-(hydroxymethyl)pyrimidine with phenols in acidic medium, producing various pyrimidine derivatives with different substituents, including 3,4-dimethoxyphenol groups (Stuart et al., 1983).
Herbicidal Activity
Zhi-Hua Yu and De-Qing Shi (2010) explored the synthesis of novel pyrimidinyl derivatives containing an α-amino phosphonate moiety, including derivatives with 4,6-dimethoxypyrimidin-2-yl groups. These compounds exhibited significant herbicidal activities, especially against dicotyledonous weeds, highlighting another application of this class of compounds in agriculture (Yu & Shi, 2010).
Antibacterial and Anti-HIV Activities
Patel and Chikhalia (2006) synthesized compounds including 3,4-dimethoxy-l-[{(2-aryl/alkyl amino)-2-oxoethyl} amino]-ethylbenzene and 2-f{2-(3,4-dimethoxy phenyl ethyl amino)-2-oxo ethyl }amino]-4,6-diaryl pyrimidines. These were tested for their antibacterial and anti-HIV activities, indicating the potential of these compounds in pharmaceutical applications (Patel & Chikhalia, 2006).
Molecular Modeling and Antibacterial Analysis
Roth, Strelitz, and Rauckman (1980) developed a new route to synthesize trimethoprim, a broad-spectrum antibacterial agent, starting from 2,4-diaminopyrimidine and 2,6-dimethoxyphenol. This synthesis route and the resulting compounds, which are structurally related to this compound, underscore the importance of these compounds in the development of new antibacterial drugs (Roth, Strelitz, & Rauckman, 1980).
Propiedades
IUPAC Name |
2-[2-amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O4/c1-31-22-10-5-16(11-23(22)32-2)20-13-28-25(27)29-24(20)19-9-8-18(12-21(19)30)33-14-15-3-6-17(26)7-4-15/h3-13,30H,14H2,1-2H3,(H2,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZADLBOXBIKJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=C(C=C4)F)O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

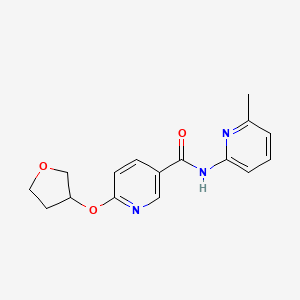
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-phenyl-5-thiophen-2-ylpyrazole-3-carboxylate](/img/structure/B2494356.png)
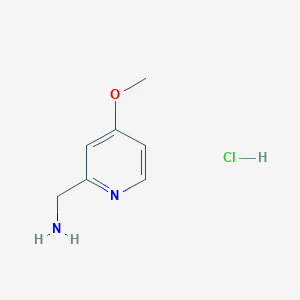
![4-((1-(benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2494359.png)

![ethyl 4-(dimethylamino)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2494363.png)
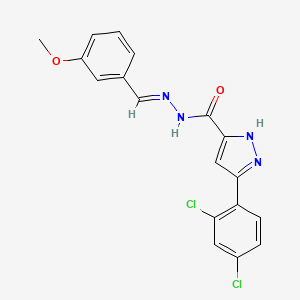
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2494366.png)

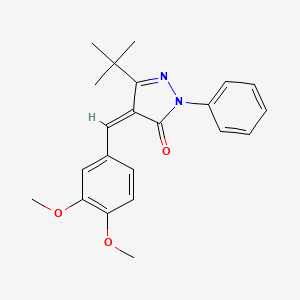
![1-[(2-chlorophenyl)methyl]-3,9-dimethyl-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2494371.png)
![(E)-methyl 2-(3-(thiophen-2-yl)acrylamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2494373.png)
![3-Tert-butyl-5-[(4-fluorosulfonyloxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B2494374.png)
